Home > Products > Building Blocks P1198 > 3-methyl-1H-indazol-6-amine
3-methyl-1H-indazol-6-amine - 79173-62-9

3-methyl-1H-indazol-6-amine

Catalog Number: EVT-1630167
CAS Number: 79173-62-9
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-methyl-1H-indazol-6-amine is a compound that belongs to the class of indazoles . Indazoles are a type of heterocyclic compound, which are molecules that contain a ring structure made up of at least two different elements. In the case of indazoles, these elements are nitrogen and carbon .

Synthesis Analysis

The synthesis of 6-aminoindazole derivatives, which includes 3-methyl-1H-indazol-6-amine, often involves acetylation and reductive amination with 6-amininoindazole as the starting material . Another method involves the use of Cu (OAc) 2 -catalyzed reactions .

Molecular Structure Analysis

The molecular structure of 3-methyl-1H-indazol-6-amine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring .

Chemical Reactions Analysis

Indazole derivatives, including 3-methyl-1H-indazol-6-amine, show a broad range of chemical reactions. They can undergo various transformations such as condensation, selective activation, and intramolecular electrophilic amination .

N-(2′-chloropyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine (5)

  • Compound Description: This compound serves as a crucial intermediate in synthesizing various N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives. It is synthesized from 3-methyl-6-nitro-1H-indazole through a series of reactions including N-methylation, catalytic reduction, nucleophilic substitution, and alkylation. []
  • Relevance: This compound shares the core structure of 3-methyl-1H-indazol-6-amine, with additional substitutions at the 2' and 4' positions of the pyrimidine ring. Importantly, it acts as a direct precursor to a series of compounds exhibiting antitumor activities, highlighting the potential of modifying the 3-methyl-1H-indazol-6-amine scaffold for medicinal chemistry applications. []

N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine Derivatives

  • Compound Description: This group encompasses eleven novel compounds derived from N-(2′-chloropyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine (5) via nucleophilic substitution reactions with various arylamines. Preliminary biological assays demonstrate that some of these derivatives possess notable antitumor properties. []
  • Relevance: These derivatives are structurally related to 3-methyl-1H-indazol-6-amine through their shared core structure. The variations in the arylamine substituents at the 2' position of the pyrimidine ring contribute to the exploration of structure-activity relationships and the identification of promising antitumor agents within this chemical class. []

(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Derivatives

  • Compound Description: This class of compounds was designed as potent Polo-like kinase 4 (PLK4) inhibitors, a crucial regulator of centriole duplication and potential target for cancer therapy. These derivatives were developed using a scaffold hopping strategy from previously identified PLK4 inhibitors. [, ]

(1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)

  • Compound Description: This compound represents a potent and orally active Polo-like kinase 4 (PLK4) inhibitor with improved drug-like properties compared to earlier inhibitors. It was developed through structure-activity relationship studies focusing on enhancing oral bioavailability and potency. []
  • Relevance: This compound, while structurally more complex, retains the 1H-indazol-6-yl moiety present in 3-methyl-1H-indazol-6-amine. This highlights how the 1H-indazol-6-yl group can be incorporated into larger, more intricate structures while maintaining biological activity towards PLK4. []

(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones

  • Compound Description: This class of compounds was identified as novel antiproliferative agents targeting PLK4. They were discovered through virtual screening and subsequent optimization for improved potency and selectivity. []
  • Relevance: These compounds are structurally related to 3-methyl-1H-indazol-6-amine through the presence of the 1H-indazol-6-yl moiety. Similar to the previous example, the absence of the 3-methyl group and the introduction of the (E)-3-methyleneindolin-2-one substituent demonstrate the versatility of the 1H-indazol-6-yl scaffold for developing diverse PLK4 inhibitors. []

7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine

  • Compound Description: This compound is a clonidine analog and a potent α2 adrenergic agonist exhibiting anticoccidial activity against Eimeria tenella infections in chickens. [, ]
  • Relevance: This compound is structurally similar to 3-methyl-1H-indazol-6-amine through the 1H-indazol-6-amine core. The presence of a bromine atom at the 7th position and an imidazolidinylidene substituent on the amine group highlights the potential for modifications on the core structure to achieve desired biological activity against parasites. [, ]

1,3-Dimethyl-1H-indazol-6-amine

  • Compound Description: This compound represents a simple derivative of 1H-indazol-6-amine with methyl groups substituted at the 1 and 3 positions of the indazole ring. Its crystal structure reveals a nearly planar molecular skeleton stabilized by N—H⋯N hydrogen bonds. []
  • Relevance: This compound highlights a minor structural modification of 3-methyl-1H-indazol-6-amine with the addition of a methyl group at the 1-position. While the specific biological activity of this compound wasn't discussed in the provided papers, it emphasizes the possibility of subtle changes to the core structure potentially impacting its physicochemical properties and biological profile. []

2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives

  • Compound Description: This group of compounds comprises 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives designed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a therapeutic target for acute myeloid leukemia (AML). These derivatives exhibited strong inhibitory activity against FLT3 and its mutants, demonstrating their potential as anti-cancer agents. []
  • Relevance: These compounds, although structurally distinct from 3-methyl-1H-indazol-6-amine, share the common 1H-indazol-6-yl moiety. The presence of the benzimidazole group linked to the indazole and further substituted with benzamide or phenyl urea highlights the potential for developing diverse chemical entities with potent anti-cancer properties by modifying and extending the 1H-indazol-6-yl scaffold. []
Overview

3-Methyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. It is structurally related to indazole derivatives, which are known for their diverse biological activities, including anticancer properties. The compound's unique structure allows for various modifications that can enhance its pharmacological effects.

Source

The compound can be synthesized through several methods, often involving the modification of existing indazole structures. Notably, it has been explored in the synthesis of other biologically active compounds, particularly in the context of cancer research and drug development.

Classification

3-Methyl-1H-indazol-6-amine belongs to the class of indazole derivatives, which are characterized by a fused benzene and pyrazole ring structure. This compound is classified as an amine due to the presence of the amino group (-NH2) attached to the indazole ring.

Synthesis Analysis

Methods

The synthesis of 3-methyl-1H-indazol-6-amine can be achieved through various routes, primarily involving reduction and methylation steps. One effective method involves starting from 3-methyl-6-nitro-1H-indazole, which undergoes reduction followed by methylation to yield the desired product.

Technical Details

A typical synthesis route involves:

  1. Reduction: The nitro group is reduced using tin(II) chloride in an acidic medium, resulting in the formation of the corresponding amine.
  2. Methylation: The amine is then methylated using methyl iodide or another methylating agent.
  3. Purification: The product is purified through recrystallization or chromatography to obtain 3-methyl-1H-indazol-6-amine in high yield (approximately 87%) .
Molecular Structure Analysis

Structure

The molecular structure of 3-methyl-1H-indazol-6-amine features:

  • A five-membered indazole ring.
  • A methyl group at position 3.
  • An amino group at position 6.

Data

The chemical formula for 3-methyl-1H-indazol-6-amine is C8H9N3C_8H_9N_3, with a molecular weight of approximately 147.17 g/mol. The melting point is reported to be between 203.8 °C and 204.5 °C .

Chemical Reactions Analysis

Reactions

3-Methyl-1H-indazol-6-amine can participate in various chemical reactions typical for amines and heterocycles:

  1. N-Alkylation: Reacting with alkyl halides to form N-substituted derivatives.
  2. Acylation: Treatment with acyl chlorides to yield amides.
  3. Coupling Reactions: Engaging in Suzuki or Heck coupling reactions to form more complex structures.

Technical Details

The reactions often require specific conditions such as temperature control and the presence of catalysts (e.g., palladium catalysts for coupling reactions). For instance, N-substituted derivatives can be synthesized by reacting 3-methyl-1H-indazol-6-amine with various alkyl halides under basic conditions .

Mechanism of Action

Process

The mechanism of action for compounds like 3-methyl-1H-indazol-6-amine often involves interaction with biological targets such as enzymes or receptors. In the context of anticancer activity, these compounds may inhibit specific kinases or other proteins involved in cell proliferation and survival.

Data

Studies have shown that indazole derivatives can effectively bind to the ATP-binding site of tyrosine kinases, leading to reduced tumor growth in various cancer models . The binding affinity and inhibition constants (IC50 values) are critical data points for evaluating their efficacy.

Physical and Chemical Properties Analysis

Physical Properties

3-Methyl-1H-indazol-6-amine appears as a yellow-brown solid with a melting point ranging from 203.8 °C to 204.5 °C. Its solubility varies depending on the solvent used, typically being soluble in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

The compound exhibits basic properties due to the amino group, allowing it to participate in protonation reactions under acidic conditions. It also undergoes typical reactions associated with aromatic compounds such as electrophilic substitutions.

Applications

Scientific Uses

3-Methyl-1H-indazol-6-amine and its derivatives have significant applications in medicinal chemistry:

  1. Anticancer Agents: They have been studied for their potential as inhibitors of cancer cell growth through various mechanisms targeting tumor cells.
  2. Drug Development: The compound serves as a scaffold for developing new drugs aimed at specific biological targets, particularly in oncology .
  3. Biological Research: It is used in studies exploring the biochemical pathways involved in cell signaling and cancer progression.

Properties

CAS Number

79173-62-9

Product Name

3-methyl-1H-indazol-6-amine

IUPAC Name

3-methyl-2H-indazol-6-amine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,9H2,1H3,(H,10,11)

InChI Key

HWSCSUHNTVVKSR-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=CC2=NN1)N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.